Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-fluoroacetophenone, which undergoes a series of reactions to introduce the thiazole ring and the benzoate ester group. The key steps include:
Acylation: 4-Fluoroacetophenone is acylated with thioamide to form the thiazole ring.
Amidation: The resulting thiazole compound is then reacted with an amine to introduce the acetamido group.
Esterification: Finally, the compound is esterified with methyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial resistance and developing new antibiotics.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of the 4-fluorophenyl group enhances its antibacterial properties, while the acetamido and benzoate groups contribute to its anti-inflammatory effects .
Properties
IUPAC Name |
methyl 4-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-25-18(24)14-6-4-13(5-7-14)16-11-26-19(21-16)22-17(23)10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJICSZSXDHLJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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